2-(Vinyloxy)ethyl acrylate

Description

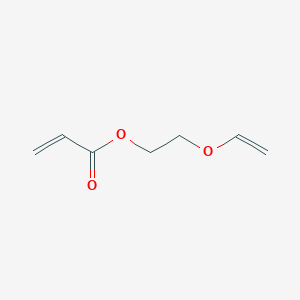

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenoxyethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTXFNJPFOORGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436210 | |

| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41440-38-4 | |

| Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Vinyloxy Ethyl Acrylate and Analogous Vinyloxy Acrylate Monomers

Chemical Synthesis Routes for 2-(Vinyloxy)ethyl Acrylate (B77674)

Esterification and Transesterification Mechanisms

The primary chemical methods for synthesizing 2-(vinyloxy)ethyl acrylate are esterification and transesterification.

Esterification: This method typically involves the reaction of 2-hydroxyethyl vinyl ether with acrylic acid. The reaction of acrylic acid with ethylene (B1197577) oxide also yields 2-hydroxyethyl acrylate (2-HEA), a precursor that can be further reacted. douwin-chem.comatamanchemicals.com

Transesterification: This is a common and efficient method for producing vinyloxy-acrylate monomers. It involves the reaction of a vinyl ether alcohol, such as 2-(vinyloxy)ethanol (B1195950), with an acrylate source. researchgate.net For instance, base-catalyzed transesterification of 2-(vinyloxy)ethanol with soybean oil has been used to produce 2-(vinyloxy)ethyl soyate (2-VOES), a bio-based analog. researchgate.netrsc.org This method is advantageous as it allows for the synthesis of monomers from various plant oils, including soybean, corn, and palm oil. google.comrsc.org The reaction can also be carried out with alkyl esters of fatty acids. researchgate.net Another approach involves the exchange of an ester component with another alcohol under acidic or basic conditions. smolecule.com

A palladium-catalyzed transetherification has also been employed for the synthesis of dimethyl 2-(vinyloxy)ethylphosphonate, a related vinyloxy monomer. rsc.org This technique uses 1,10-phenanthroline (B135089) to prevent the formation of acetal (B89532) byproducts. rsc.org

Preparation of Functionalized Derivatives and Precursors

The synthesis of functionalized vinyloxy-acrylate monomers and their precursors is crucial for tailoring polymer properties.

Precursors: 2-Hydroxyethyl acrylate (2-HEA) is a key precursor, synthesized by the reaction of acrylic acid with ethylene oxide. douwin-chem.comatamanchemicals.com Another important precursor is 2-hydroxyethyl vinyl ether.

Functionalized Derivatives: A variety of functionalized vinyloxy-acrylate monomers have been synthesized. For example, reactions of 2-(vinyloxy)ethyl methacrylate (B99206) with various diols and polyols under electrophilic conditions yield functional acetal methacrylates. researchgate.net This approach utilizes the vinyloxy group as an "anchor" for further functionalization. researchgate.net

Other examples of functionalized derivatives include:

2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA) and 2-(2-Vinyloxyethoxy)ethyl methacrylate (VEEM) , which are low viscosity, low toxicity hybrid monomers. radtech.org

Liquid crystalline monomers containing both a vinyl ether and a maleimide (B117702) group. acs.org

Phosphorus-containing vinyl ether monomers, such as dimethyl 2-(vinyloxy)ethylphosphonate. rsc.org

2-((2-(Vinyloxy)ethoxy)methyl)oxirane (VE2), a monomer derived from vanillin.

Biocatalytic Approaches in Vinyloxy-Acrylate Synthesis

Biocatalysis offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Lipase-Catalyzed Esterification for Sustainable Monomer Production

Enzymes, particularly lipases, have been successfully employed for the synthesis of vinyloxy-acrylate monomers. Lipase-catalyzed esterification provides a green and efficient route to these compounds. nih.gov

A notable example is the use of immobilized Candida antarctica lipase (B570770) B (CalB) to catalyze the direct esterification of hydroxyl-functional vinyl ethers with carboxylic acids. nih.govrsc.orgresearchgate.net This one-pot synthesis is effective over a broad temperature range and in various solvents, achieving high conversions in under an hour. nih.govrsc.org This method avoids the acid-lability of vinyl ethers, which is a challenge in conventional acid-catalyzed esterification. nih.govrsc.org

Lipases have also been used in the synthesis of other acrylate monomers. For instance, Candida antarctica lipase B has been shown to catalyze not only the polymerization of ethyl acrylate but also the aminolysis of the pendant ester groups. conicet.gov.ar Lipase PS has been identified as a suitable enzyme for the synthesis of glycidyl (B131873) acrylate via transesterification. doi.org

Derivatization from Renewable Bio-based Feedstocks

There is a growing interest in producing vinyloxy-acrylate monomers from renewable resources to reduce reliance on petrochemicals. nsm-na.com

Plant Oils: Plant oils like soybean, palm, and linseed oil are valuable renewable feedstocks. rsc.org Through transesterification, these oils can be converted into vinyl ether monomers such as 2-vinyloxy ethyl soyate (2-VOES), 2-vinyloxy ethyl palmitate (2-VOEP), and 2-vinyloxy ethyl linseedate (2-VOEL). rsc.org These bio-based monomers can then be polymerized to create polymers with desirable mechanical properties. rsc.org

Lactic Acid: A sustainable method for synthesizing acrylic acid and acrylate esters from alkyl lactates has been developed. renewable-carbon.eu This two-step process involves the catalytic hydroesterification of alkyl lactates followed by pyrolysis to yield acrylate esters. renewable-carbon.eu

Vanillin: Vanillin, a renewable resource, can be used to synthesize 2-((2-(vinyloxy)ethoxy)methyl)oxirane (VE2) through the epoxidation of an allyl vinyl ether intermediate.

Other Bio-based Sources: Other renewable feedstocks like corn husks are also being explored for the production of bio-based raw materials for monomers like 2-(2-Vinyloxy Ethoxy) Ethyl Acrylate. nsm-na.com

Purification Techniques and Strategies for High-Purity Grades

Achieving high purity is essential for the successful polymerization of this compound and its analogs. Common purification techniques include:

Distillation: Crude 2-hydroxyethyl acrylate, a precursor, is purified by degassing and distillation. douwin-chem.com Vacuum or fractional distillation is also used to purify the final monomer product and remove impurities and unreacted materials. atamankimya.com

Recrystallization: This technique is used to purify solid monomers. For example, 2,2-bis{4-[2-(vinyloxy)ethoxy]phenyl}propane (BVPP) is purified by recrystallization from ethanol. acs.org

Column Chromatography: This is a common method for purifying viscous liquid monomers. For instance, it has been used to purify various functionalized di(meth)acrylate monomers. acs.org

Filtration: In biocatalytic synthesis, the immobilized enzyme can be removed by simple filtration, often using a small amount of a solvent like acetone (B3395972) to dissolve the product first. nih.govrsc.org

Washing: The synthesized monomer solution can be washed with saturated sodium bicarbonate and sodium chloride solutions to remove acidic impurities and byproducts. acs.org

Drying: After washing, the organic layer containing the monomer is typically dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. acs.org

To prevent premature polymerization during storage and handling, stabilizers such as hydroquinone (B1673460) monomethyl ether (MEHQ) are often added to the purified monomer. atamankimya.com

Advanced Polymerization Techniques Employing 2 Vinyloxy Ethyl Acrylate

Controlled Radical Polymerization of 2-(Vinyloxy)ethyl Acrylate (B77674)

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Nitroxide-Mediated Radical Polymerization (NMP) for Cyclopolymerization

Nitroxide-Mediated Polymerization (NMP) is a powerful CRP technique for creating well-defined macromolecular structures. icp.ac.ru In the case of divinyl monomers like VEEA, NMP can be employed to induce cyclopolymerization.

In a study on the cyclopolymerization of a divinyl monomer with acrylate and vinyl ether groups connected by an ester bond, NMP was conducted under dilute conditions. nih.gov This approach led to the consumption of both vinyl groups at nearly the same rate, a result that differs significantly from conventional radical copolymerization where the cross-propagation between these two groups is low. nih.gov The polymerization was controlled to a degree, yielding polymers with unimodal molecular weight distributions. nih.gov

Structural analysis confirmed the formation of a cyclopolymer, although the efficiency of cyclization was not perfect, leading to some units with olefinic dangling bonds. nih.gov Subsequent cleavage of the ester bonds in the cyclo units resulted in a copolymer of acrylic acid and 2-hydroxyethyl vinyl ether with a composition ratio (DPacryl/DPVE) of 55:45. nih.gov Interestingly, this resulting copolymer exhibited a higher glass transition temperature than what would be predicted based on the composition and the Tg values of the individual homopolymers. nih.gov This phenomenon is attributed to the formation of a quasi-cyclopolymer structure through interactions between the carboxylic acid and hydroxyl groups arranged in an alternating fashion. nih.govacs.org

| Parameter | Value | Reference |

| Copolymer Composition (DPacryl/DPVE) | 55:45 | nih.gov |

| Polymerization Control | Unimodal Molecular Weight Distributions | nih.gov |

| Cyclo-efficiency | Imperfect, some olefinic dangling units | nih.gov |

This table summarizes the key findings from the NMP cyclopolymerization study.

Photoinitiated Radical Polymerization Dynamics

Photoinitiated radical polymerization is a rapid and efficient method for curing VEEA-containing systems. researchgate.net The process is triggered by a photoinitiator that generates free radicals upon exposure to light, which then initiate the polymerization of the acrylate groups. bomar-chem.com

VEEA and its methacrylate (B99206) counterpart, 2-(2-vinyloxyethoxy)ethyl methacrylate (VEEM), demonstrate rapid curing performance in thin films, even in the presence of oxygen which typically inhibits radical polymerization. radtech.org The curing reaction proceeds efficiently with only a small amount of a UV radical initiator and does not require a cationic initiator. radtech.org This is a specific characteristic of these hybrid monomers, as a simple mixture of acrylates and vinyl ethers would not cure with only a radical initiator. radtech.org

The photopolymerization of VEEA can be studied using techniques like Fluorescence Probe Technique (FPT) to compare the kinetics of both cationic and free-radical processes. researchgate.net In free-radical polymerization, the acrylate group of VEEA is the most reactive. researchgate.net While the reactivity of vinyl ethers in copolymerization with acrylates is generally low, there is evidence that the vinyloxy groups can participate in the free-radical process, leading to a partially crosslinked structure with pendant vinyloxy groups. researchgate.net

| Polymerization Type | Initiator Type | Key Feature | Reference |

| Photoinitiated Radical Polymerization | UV Radical Initiator | Rapid curing, even with oxygen inhibition | radtech.org |

| Photoinitiated Radical Polymerization | UV Radical Initiator | Acrylate group is most reactive; potential for partial crosslinking | researchgate.net |

This table outlines the dynamics of photoinitiated radical polymerization of VEEA.

Investigation of Oxygen Inhibition in Radical Curing Systems

Oxygen inhibition is a common challenge in free-radical polymerization, as oxygen can react with and terminate growing polymer chains, particularly at the surface of a coating. bomar-chem.comradtech.org This can lead to tacky, under-cured surfaces. bomar-chem.com

Several strategies exist to mitigate oxygen inhibition in UV curing systems. These include physical methods like using an inert atmosphere or a barrier film, and chemical methods. bomar-chem.comradtech.orguvebtech.com Chemical approaches often involve the addition of species that can counteract the effects of oxygen.

Amines: Amines are commonly used as co-initiators that can also suppress oxygen inhibition. google.com Their effectiveness can depend on the specific photoinitiator used. bomar-chem.com

Thiols: Thiols are highly effective at reducing oxygen inhibition and can also initiate acrylate polymerization without a separate photoinitiator. radtech.org

Ethers: Polyether structures within the monomers or oligomers can also help to reduce oxygen inhibition, though they are generally less effective than amines or thiols. bomar-chem.comuvebtech.com

VEEA and VEEM have shown rapid curing performance even in thin films where oxygen inhibition is more pronounced. radtech.org This suggests an inherent resistance to the inhibitory effects of oxygen, a valuable property for applications like coatings and inks. radtech.org

| Mitigation Strategy | Mechanism of Action | Reference |

| Amines | Co-initiation and oxygen scavenging | bomar-chem.comgoogle.com |

| Thiols | Chain transfer and initiation of acrylate polymerization | radtech.org |

| Ethers | Reduction of oxygen inhibition | bomar-chem.comuvebtech.com |

This table details common chemical strategies to overcome oxygen inhibition in radical curing.

Cationic Polymerization of 2-(Vinyloxy)ethyl Acrylate Derivatives

The vinyl ether group of VEEA is susceptible to cationic polymerization, a chain-growth process initiated by electrophilic species like Lewis acids. nih.gov

Living Cationic Polymerization for Controlled Architectures

Living cationic polymerization is a technique that allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity), and the ability to form block copolymers. acs.orgnih.gov This control is achieved by eliminating or suppressing chain-transfer and termination reactions. nih.gov

Living cationic polymerization of vinyl ethers, including derivatives of VEEA, has been achieved using various initiating systems. acs.org For instance, the polymerization of diethyl 2-(vinyloxy)ethylmalonate, a VEEA derivative, using a CH3CH(OR)Cl/ZnI2 initiating system has been reported. acs.org Similarly, a novel vinyl ether monomer derived from soybean oil, 2-(vinyloxy)ethyl soyate (2-VOES), underwent living cationic polymerization using a difunctional cationogen and ethylaluminum sesquichloride as a coinitiator. rsc.org This resulted in a first-order reaction with respect to the monomer, a linear increase in molecular weight with conversion, and a narrow molecular weight distribution (below 1.2). rsc.org The "living" nature of this polymerization was confirmed by the continued increase in molecular weight upon the addition of fresh monomer to a nearly completed reaction. rsc.org

The ability to perform living cationic polymerization opens the door to creating well-defined and complex polymer architectures, such as block and star-shaped polymers. acs.org

| Monomer | Initiating System | Key Outcomes | Reference |

| Diethyl 2-(vinyloxy)ethylmalonate | CH3CH(OR)Cl/ZnI2 | Synthesis of precursor for dihydrofullerene derivatives | acs.org |

| 2-(Vinyloxy)ethyl soyate (2-VOES) | Difunctional cationogen / Ethylaluminum sesquichloride | Living polymerization, narrow MWD (<1.2), linear Mn increase | rsc.org |

This table presents examples of living cationic polymerization of VEEA derivatives.

Role of Lewis Acids and Lewis Bases in Mechanistic Control

In cationic polymerization, Lewis acids often act as co-initiators or activators. nih.gov However, strong Lewis acids by themselves typically lead to uncontrolled, non-living polymerization. acs.org The key to achieving living cationic polymerization often lies in the use of a Lewis base in conjunction with the Lewis acid. acs.org

This "base-assisting" system allows for the use of strong Lewis acids like EtAlCl2 in nonpolar solvents to achieve living polymerization of vinyl ethers with low polydispersity. acs.org The Lewis base is believed to modulate the reactivity of the system in several ways:

It can complex with the Lewis acid, altering its acidity. coatingsworld.com

It can reversibly interact with the propagating cationic species, establishing an equilibrium between a highly reactive "active" species and a less reactive "dormant" species. This significantly reduces the concentration of the active species, thereby suppressing termination and chain transfer reactions. coatingsworld.com

Examples of effective Lewis bases for these systems include esters and ethers like ethyl acetate (B1210297) and 1,4-dioxane. acs.org The choice of Lewis acid is also critical. While strong Lewis acids like EtAlCl2 and TiCl4 can induce extremely rapid and uncontrolled polymerization on their own, others like SnCl4 have shown the ability to produce polymers with narrow molecular weight distributions even in the absence of an external additive, particularly at lower temperatures. spsj.or.jp This suggests that the vinyl ether monomer itself can act as a weak Lewis base to stabilize the polymerization. spsj.or.jp

| Lewis Acid | Lewis Base | Solvent | Outcome | Reference |

| EtAlCl2 | Esters | Hexane or Toluene (B28343) | Living polymerization of vinyl ethers | acs.org |

| Fe2O3 | Ethyl acetate or 1,4-dioxane | Toluene | Heterogeneous living cationic polymerization of IBVE | acs.org |

| SnCl4 | None (monomer as base) | Toluene | Living polymerization at low temperatures | spsj.or.jp |

This table illustrates the interplay of Lewis acids and bases in controlling cationic polymerization.

Polymerization Kinetics and Chain Transfer Phenomena in Vinyl Ether Polymerization

The cationic polymerization of vinyl ethers, including the vinyl ether moiety of VEEA, is characterized by its rapid nature, often proceeding to high conversions. rsc.org The kinetics of this process are highly sensitive to the reaction conditions, including the choice of initiator, coinitiator, and solvent. For instance, the living carbocationic polymerization of a related monomer, 2-(vinyloxy)ethyl soyate (2-VOES), using a difunctional cationogen and an ethylaluminum sesquichloride coinitiator in toluene at 0°C, exhibited first-order kinetics with respect to the monomer. rsc.org In this system, the molecular weight of the resulting polymer increased linearly with monomer conversion, and the molecular weight distributions remained narrow (below 1.2), indicative of a living polymerization. rsc.org

Chain transfer reactions are a critical consideration in vinyl ether polymerization. These events can limit the molecular weight of the polymer and broaden its distribution. In conventional cationic polymerization, chain transfer to monomer, counterion, polymer, or solvent can occur. nih.gov However, in living cationic systems, these transfer reactions are significantly suppressed, allowing for the synthesis of well-defined polymers. rsc.orgcoatingsworld.com The stability of the propagating carbocationic species is a key factor in minimizing chain transfer. Electron-donating groups, such as the ether oxygen in VEEA, help to stabilize the positive charge on the growing chain, facilitating propagation over termination or transfer events. nih.gov

Anionic Polymerization of Related Vinyloxy-Acrylate Structures

While the vinyl ether group of VEEA is susceptible to cationic polymerization, the acrylate group is amenable to anionic polymerization. nih.govacs.org This opposing reactivity allows for selective polymerization of one group while leaving the other intact for subsequent modification or polymerization.

Living anionic polymerization of acrylate monomers is a powerful technique for producing polymers with controlled molecular weights and narrow molecular weight distributions. uliege.beresearchgate.net However, it is often challenging due to side reactions, such as the backbiting of propagating enolate anions. researchgate.net To overcome these challenges, various strategies have been developed, including the use of specific initiators and additives. For instance, the anionic polymerization of 2-(vinyloxy)ethyl methacrylate (VEMA), a closely related monomer, has been successfully achieved in a living manner using 1,1-diphenylhexyllithium (DPHL) as an initiator in tetrahydrofuran (B95107) (THF) at -60°C. researchgate.net This method selectively polymerizes the methacryloyl group, yielding a polymer with a controlled molecular weight and a narrow molecular weight distribution (Mw/Mn = 1.06–1.12), while the vinyloxy group remains unreacted. researchgate.net The addition of salts like lithium perchlorate (B79767) has also been shown to retard the polymerization rate and improve control in the living anionic polymerization of other acrylates. researchgate.net

The selection of the initiator is crucial for a successful living anionic polymerization of acrylates. Less nucleophilic initiators, such as those derived from ester enolates, are often preferred to minimize side reactions with the monomer's carbonyl group. uni-bayreuth.de

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. researchgate.net In anionic polymerization, stereoregularity can be controlled by several factors, including the solvent, counterion, and temperature. nih.govuni-bayreuth.de For example, the anionic polymerization of methyl methacrylate (MMA) in toluene at 0°C with a specific initiator system can produce highly isotactic polymer (95%). uliege.be In contrast, using a different ligand can dramatically shift the tacticity towards a more syndiotactic structure. cmu.edu

While detailed studies on the stereoregularity control specifically for the acrylate portion of VEEA in anionic polymerization are not extensively documented in the provided search results, the principles established for other acrylates and methacrylates are applicable. The choice of initiator and the presence of certain ligands can influence the stereochemical outcome of the polymerization. scribd.com For instance, the use of organoaluminum initiators has been investigated for controlling the stereoregularity in the anionic polymerization of various acrylates. rsc.org

Hybrid and Orthogonal Polymerization Strategies

The dual functionality of VEEA makes it an ideal candidate for hybrid and orthogonal polymerization strategies, enabling the synthesis of complex polymer architectures like block and graft copolymers in one-pot systems. nih.govacs.org

The ability to switch between radical and cationic polymerization mechanisms within a single reaction vessel offers a versatile route to copolymers of acrylates and vinyl ethers. nih.govacs.org This can be achieved by employing a system with two distinct stimuli that can selectively activate one type of polymerization over the other. nih.govresearchgate.net For example, a combination of a photocontrolled RAFT polymerization for the acrylate monomer and a chemically controlled cationic polymerization for the vinyl ether has been developed. nih.gov By alternating the application of light and a chemical stimulus, the polymerization can be switched between radical and cationic mechanisms, allowing for the synthesis of multiblock copolymers in a one-pot process. nih.gov

Another approach involves using a single dormant species that can be activated by two different catalysts to initiate either cationic or radical polymerization. nih.govacs.org This strategy has been successfully used to create copolymers from vinyl ethers and acrylates. nih.gov Furthermore, systems utilizing two chromatically orthogonal photoinitiators have been developed, where different wavelengths of light are used to trigger either radical or cationic polymerization, enabling the synthesis of block copolymers with well-defined acrylate and vinyl ether segments. researchgate.net

| Stimulus 1 | Polymerization Type | Monomer | Stimulus 2 | Polymerization Type | Monomer | Outcome | Reference |

| Chemical | Cationic | Vinyl Ether | Photochemical (Light) | Radical (RAFT) | Acrylate | Multiblock Copolymers | nih.gov |

| Activator 1 | Cationic | Vinyl Ether | Activator 2 | Radical | Acrylate | Copolymers | nih.gov |

| Green Light | Cationic | Vinyl Ether | Blue Light | Radical (RAFT) | Acrylate | Block Copolymers | nsf.gov |

Reversible deactivation radical polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide excellent control over the polymerization of acrylate monomers, leading to polymers with predetermined molecular weights and low dispersity. nih.govmdpi.com These methods are well-suited for the acrylate functionality of VEEA.

ATRP of acrylates can be conducted under various conditions, including in solution, in bulk, and in emulsion systems. cmu.edu For instance, the ATRP of macromonomers based on isobutyl vinyl ether with a methacryloyl end group (structurally similar to VEEA) has been successfully carried out using a copper bromide/bipyridine catalyst system. cmu.edu This resulted in well-defined polymacromonomers with controlled chain lengths for both the backbone and the side chains. cmu.edu Recent advancements have even led to the development of oxygen-tolerant photoinduced ATRP of acrylates in water, which could be applicable to water-soluble derivatives of VEEA. nih.gov

RAFT polymerization is another versatile RDRP method that has been employed in combination with the cationic polymerization of vinyl ethers. nih.govnih.gov A RAFT agent can be designed to also act as a cationogen, enabling a switch between the two polymerization mechanisms. nih.gov This has been used to synthesize block and graft copolymers from vinyl ethers and acrylates. nih.gov Furthermore, RAFT has been utilized in photoswitchable systems where different wavelengths of light control the switch between cationic and radical polymerization. nsf.gov

| RDRP Technique | Key Features | Application with Vinyloxy-Acrylates | Reference |

| ATRP | Controlled polymerization of acrylates, leading to well-defined polymers. | Polymerization of the acrylate group of VEEA or related macromonomers. | cmu.educmu.edu |

| RAFT | Versatile for various monomers; can be combined with other polymerization methods. | Used in dual polymerization systems with cationic polymerization to create block/graft copolymers. | nih.govnih.govnsf.gov |

Copolymerization Studies and Tailored Polymer Architectures with 2 Vinyloxy Ethyl Acrylate

Block Copolymer Synthesis and Structural Engineering

The synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, offers a powerful method for combining the properties of different polymers into a single material. The distinct reactive sites within VEEA make it an interesting candidate for the creation of various block copolymer architectures.

AB, ABA, and Multiblock Copolymers

The creation of AB, ABA, and multiblock copolymers often relies on living or controlled polymerization techniques that allow for the sequential addition of different monomers. For instance, amphipathic ABA triblock copolymers can be synthesized using techniques like single-electron transfer-living radical polymerization (SET-LRP). mdpi.comnih.gov In a typical synthesis of an ABA triblock copolymer not involving VEEA, a bifunctional macroinitiator is used to initiate the polymerization of a monomer to form the "A" blocks at both ends of the central "B" block. mdpi.comnih.gov For example, ABA triblock copolymers of poly(2-methoxyethyl acrylate) (PMEA) as the 'A' block and poly(ethylene oxide) (PEO) as the 'B' block have been prepared using a bifunctional PEO macroinitiator. mdpi.comnih.gov

In the context of VEEA, its acrylate (B77674) group can readily participate in controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of a VEEA-containing block. Subsequently, the vinyl ether group, which would likely remain unreacted during the radical polymerization, could be polymerized via a cationic mechanism to form the second block. This dual functionality opens the door to creating novel block copolymers where one block possesses the characteristics of a polyacrylate and the other those of a polyvinyl ether.

Table 1: Examples of Acrylate-Based Block Copolymers Synthesized via Controlled Polymerization

| Copolymer Architecture | Monomers | Polymerization Technique |

| ABA Triblock | 2-methoxyethyl acrylate, Ethylene (B1197577) oxide | SET-LRP |

| AB Diblock | 2-ethylhexyl acrylate, Methyl methacrylate (B99206) | ATRP |

Graft Copolymers and Branched Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. The synthesis of graft copolymers can be achieved through several methods, including "grafting from," "grafting to," and the use of macromonomers. The presence of two distinct polymerizable groups in VEEA makes it a versatile monomer for creating graft and branched polymer architectures.

In a "grafting from" approach, initiation sites are created along a polymer backbone, from which the second monomer is polymerized. For example, graft copolymers have been successfully synthesized by the graft copolymerization of n-butyl acrylate and 2-ethyl hexyl acrylate from labile chlorine atoms on a poly(vinyl chloride) (PVC) backbone using ATRP. researchgate.net Similarly, VEEA could be grafted from a suitable polymer backbone via its acrylate functionality using a controlled radical polymerization technique.

Alternatively, the vinyl ether group of VEEA could be utilized. A polymer backbone containing groups capable of initiating cationic polymerization could be used to graft VEEA via its vinyl ether moiety. Furthermore, a homopolymer or copolymer of VEEA, synthesized through its acrylate groups, would have pendant vinyl ether groups along the chain. These vinyl ether groups could then be used as points for further grafting in a subsequent cationic polymerization step, leading to a branched or grafted structure.

Functionalization of natural fibers, such as agave, has been demonstrated through the graft copolymerization of acrylonitrile (B1666552) and ethyl acrylate, initiated by Ce(IV) ions. nih.gov This highlights the potential for grafting VEEA onto various substrates to modify their surface properties.

Alternating and Statistical Copolymerization Characterization

In statistical copolymerization, the sequence of monomer units along the polymer chain is determined by the relative reactivities of the monomers. The study of reactivity ratios is crucial for understanding and controlling the microstructure of the resulting copolymer.

Reactivity Ratios and Monomer Sequence Distribution

The reactivity ratios, r1 and r2, are key parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). The values of r1 and r2 determine the distribution of monomer units in the copolymer chain. ekb.eg

If r1 > 1, the growing chain preferentially adds monomer 1.

If r1 < 1, the growing chain preferentially adds monomer 2.

If r1 ≈ 1, the addition of either monomer is random.

If r1 ≈ r2 ≈ 0, there is a tendency for alternating copolymerization.

If the product r1r2 = 1, an ideal or random copolymer is formed. sapub.org

If the product r1r2 < 1, there is a tendency towards random distribution of monomer units.

The determination of reactivity ratios often involves carrying out copolymerizations at low conversions for various monomer feed compositions and analyzing the resulting copolymer composition. ekb.egsapub.orgtue.nl For instance, the reactivity ratios for the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA) were found to be r1=0.8436 and r2= 0.7751, with a product of 0.6614, indicating the formation of a random copolymer. sapub.org

For a monomer like VEEA with two different polymerizable groups, the determination of reactivity ratios in a copolymerization with another monomer is more complex. The reactivity of both the acrylate and the vinyl ether groups would need to be considered, and the polymerization conditions would significantly influence which group participates in the reaction. In a radical copolymerization, the acrylate group of VEEA would be expected to react, and its reactivity ratio would be determined relative to the comonomer.

Table 2: Examples of Reactivity Ratios for Acrylate and Vinyl Monomer Pairs

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymer Type |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | 0.045 | Alternating |

| Vinyl Acetate (B1210297) | Methacrylamide | 0.294 | 4.314 | 1.269 | Block tendency |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | 0.654 | Random |

| Cinnamyl Methacrylate | Ethyl Methacrylate | 0.135 | 0.868 | 0.117 | Random |

Copolymer Composition Control and Microstructure Analysis

In some cases, azeotropic copolymerization can occur, where the copolymer composition is the same as the monomer feed composition. This happens at a specific feed ratio when both r1 and r2 are less than 1 or both are greater than 1. sapub.org The microstructure, or the sequence of monomer units, can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy. sapub.org

For VEEA, controlling the copolymer composition would involve carefully selecting the comonomer and the polymerization conditions. For example, in a radical copolymerization, the incorporation of VEEA into the polymer chain would be governed by the reactivity of its acrylate group relative to the comonomer. By understanding the reactivity ratios, one could predict and control the amount of VEEA incorporated into the copolymer at different stages of the polymerization. In instances where the reactivity ratios are close to 1, as seen in the copolymerization of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate, there is minimal compositional drift, leading to a homogeneous copolymer composition that mirrors the comonomer feed, regardless of conversion. rsc.org

Crosslinked Network Formation and Hydrogel Development

The presence of two polymerizable groups in VEEA makes it a potential crosslinking agent for the formation of polymer networks and hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com

The formation of a crosslinked network can be achieved by polymerizing VEEA under conditions that promote the reaction of both the acrylate and vinyl ether groups. For example, a dual-curing process could be employed, where the acrylate groups are first polymerized via a radical mechanism (e.g., UV-initiated), followed by a cationic polymerization of the vinyl ether groups. This would result in a highly crosslinked network.

Alternatively, VEEA can be used as a crosslinking agent in copolymerization with a monofunctional monomer. In this scenario, the acrylate group of VEEA would copolymerize with the other monomer to form linear polymer chains with pendant vinyl ether groups. These pendant groups could then be crosslinked in a subsequent step, such as through exposure to a cationic initiator or further irradiation.

The development of hydrogels often involves the use of crosslinkers to form the network structure. For example, highly crosslinked hydrogels have been fabricated by the UV photopolymerization of poly(ethylene glycol) diacrylate (PEG-DA). sci-hub.box Dually crosslinked injectable hydrogels have also been developed using poly(ethylene glycol) and copolymers of 2-(dimethylamino)ethyl methacrylate, demonstrating the versatility of acrylate-based systems in forming hydrogel networks. rsc.org Given its bifunctionality, VEEA could serve as a crosslinker in similar systems, contributing to the formation of stable hydrogel structures. The properties of the resulting hydrogel, such as swelling ratio and mechanical strength, would be influenced by the concentration of VEEA and the degree of crosslinking. researchgate.net The formation of interpenetrating networks (IPNs), where one polymer network is crosslinked within another, is another possibility, which can lead to materials with enhanced mechanical properties. nih.gov

Binary Thiol-Acrylate Crosslinking for pH-Degradable Hydrogels

The synthesis of pH-degradable hydrogels has been achieved through the UV-initiated binary thiol-acrylate crosslinking of poly(ethylene glycol) (PEG) precursors functionalized with 2-(Vinyloxy)ethyl acrylate. Current time information in Provincia di Pisa, IT. In this system, the acrylate end groups of the modified PEG react with thiol-functionalized crosslinkers in a mixed-mode step-chain growth polymerization. Current time information in Provincia di Pisa, IT.researchgate.net A critical feature of this chemistry is the incorporation of an acetal (B89532) linkage derived from the vinyloxy group of VAc. This acetal moiety is stable at neutral pH but undergoes rapid hydrolysis in acidic environments. Current time information in Provincia di Pisa, IT.

This reaction mechanism allows for the creation of hydrogels that exhibit long-term stability in physiological conditions (e.g., pH 7.4) for months, yet degrade controllably in acidic solutions. Current time information in Provincia di Pisa, IT. The degradation is a bulk erosion process, where the rate can be tuned by the network structure. For instance, gels with lower crosslink densities have been shown to degrade completely within 60 hours at a pH of 3.4, while more highly crosslinked variants degrade over several weeks under the same conditions. Current time information in Provincia di Pisa, IT. The hydrolytic degradation is attributed to the formation of thiol-ether-ester bonds, which are susceptible to hydrolysis. researchgate.netdigitellinc.com

Influence of Stoichiometric Imbalance on Network Properties

The mechanical properties of thiol-acrylate hydrogels can be precisely controlled by manipulating the stoichiometric ratio between the thiol and acrylate functional groups. Current time information in Provincia di Pisa, IT. A stoichiometric imbalance is a deliberate deviation from a 1:1 molar ratio of reactive groups. This imbalance directly influences the final network structure and, consequently, its mechanical behavior. Current time information in Provincia di Pisa, IT.whiterose.ac.uk

In studies using a VAc-functionalized PEG diacrylate and a three-armed thiol-functionalized PEG, a controlled stoichiometric imbalance ensured predictable mechanical properties. Current time information in Provincia di Pisa, IT. By varying the thiol/acrylate molar ratio, hydrogels with a range of plateau storage moduli, from 2 x 10⁵ Pa to 8 x 10⁵ Pa, were successfully synthesized. Current time information in Provincia di Pisa, IT. When the concentration of thiol exceeds a certain point, thiol-mediated chain-transfer events can lead to the formation of gels with a lower degree of cross-linking. researchgate.net Conversely, increasing the concentration of a co-monomer like N-vinylpyrrolidone (NVP) can increase the final gel stiffness. researchgate.net This demonstrates that stoichiometric control is a powerful tool for tuning the hydrogel matrix to meet the requirements of specific applications, such as tissue engineering, where cell viability and proliferation are sensitive to matrix stiffness. researchgate.net

| Thiol/Acrylate Molar Ratio | Plateau Storage Modulus (Pa) | Relative Crosslink Density | Degradation Time (at pH 3.4) |

|---|---|---|---|

| Low | 2.0 x 10⁵ | Low | ~60 hours |

| Balanced | ~5.0 x 10⁵ | Medium | Intermediate |

| High | 8.0 x 10⁵ | High | > 3 weeks |

Control of Crosslink Density and Network Topology

The crosslink density and network topology are fundamental architectural properties that dictate the macroscopic behavior of hydrogels, including their mechanical strength, swelling ratio, and degradation kinetics. In thiol-acrylate networks incorporating VAc, these parameters can be precisely engineered by adjusting the molar ratio of the thiol and acrylate functionalities. Current time information in Provincia di Pisa, IT.

Advanced characterization techniques such as small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) have confirmed that varying the thiol/acrylate ratio leads to hydrogels with distinct network architectures and crosslink densities. Current time information in Provincia di Pisa, IT. The topology of the network junctions—whether they are simple point-like connections or more complex, ziplike entanglements—plays a critical role in the material's dynamics and its deviation from classical rubber elasticity theory. For example, using multi-arm PEG crosslinkers (e.g., three-armed or four-armed) increases the junction functionality, leading to stiffer and more elastic hydrogels compared to those made with linear, difunctional crosslinkers at the same polymer concentration. By systematically altering precursor composition and stoichiometry, it is possible to create a wide array of network structures, from loosely connected to highly dense and complex topologies, thereby providing fine control over the ultimate material properties. Current time information in Provincia di Pisa, IT.

Polymerization-Induced Self-Assembly (PISA) for Nanostructured Materials

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the rational synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, or vesicles. The process typically involves chain-extending a soluble polymer block (a macro-chain transfer agent in RAFT polymerization) with a second monomer that forms an insoluble block, inducing in-situ self-assembly. While PISA has been extensively studied for a wide range of acrylate and methacrylate monomers, specific research detailing the use of this compound in PISA formulations was not identified in the reviewed literature. The dual functionality of VAc presents potential complexities for controlled polymerization techniques like RAFT, which could influence its suitability for standard PISA protocols.

Characterization and Advanced Analytical Techniques for 2 Vinyloxy Ethyl Acrylate Polymers

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the chemical structure and identifying the functional groups present in the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(2-(vinyloxy)ethyl acrylate). Both ¹H NMR and ¹³C NMR provide valuable insights into the polymer's molecular architecture.

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) reveals characteristic signals corresponding to the different protons in the repeating monomer unit. The complex and often overlapping signals in the proton spectrum of polyacrylates can be resolved using two-dimensional (2D) NMR techniques such as COSY, TOCSY, and HSQC, which help in assigning the complex proton signals. iupac.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the polymer. The disappearance of peaks corresponding to the vinyl and acrylate (B77674) double bonds in the monomer spectrum confirms successful polymerization. researchgate.net The chemical shifts of the carbonyl carbon are sensitive to the stereochemical configuration of the polymer chain, allowing for the determination of tacticity (isotactic, syndiotactic, or atactic). kpi.ua

Interactive Data Table: Typical NMR Chemical Shifts for Polyacrylates

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Backbone -CH₂- | 1.4 - 1.9 |

| ¹H | Backbone -CH- | 2.2 - 2.6 |

| ¹H | -O-CH₂- (ester) | 3.8 - 4.3 |

| ¹H | -O-CH₂- (ether) | 3.5 - 3.9 |

| ¹³C | Backbone -CH₂- | 35 - 45 |

| ¹³C | Backbone -CH- | 40 - 50 |

| ¹³C | Carbonyl C=O | 170 - 178 |

| ¹³C | -O-CH₂- (ester) | 60 - 70 |

| ¹³C | -O-CH₂- (ether) | 65 - 75 |

Note: Exact chemical shifts can vary depending on the solvent, temperature, and polymer microstructure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in poly(this compound). The IR spectrum of an acrylate polymer is typically characterized by a "Rule of Three," referring to three strong absorption bands. spectroscopyonline.com

Key characteristic absorption bands for poly(this compound) include:

C=O Stretch: A strong, sharp peak around 1730 cm⁻¹, characteristic of the ester carbonyl group.

C-O-C Stretch: Strong bands in the region of 1200-1000 cm⁻¹, corresponding to the stretching vibrations of the ester and ether linkages. spectroscopyonline.com

C-H Stretch: Peaks in the 3000-2850 cm⁻¹ region, corresponding to the stretching of C-H bonds in the alkyl chains.

The absence of absorption bands around 1636 cm⁻¹ (C=C stretch) and 810 cm⁻¹ (=C-H bend) indicates the consumption of the acrylate and vinyl double bonds during polymerization. nih.govresearchgate.net

Chromatographic Analysis for Polymer Properties

Chromatographic techniques are essential for determining the molecular weight, molecular weight distribution, and purity of poly(this compound).

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. ias.ac.in The PDI provides a measure of the breadth of the molecular weight distribution. A lower PDI value (closer to 1.0) indicates a more uniform polymer chain length. GPC is crucial for understanding how polymerization conditions affect the final polymer properties. nih.gov

Interactive Data Table: GPC Analysis Data for a Hypothetical Poly(this compound) Sample

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 75,000 g/mol |

| Polydispersity Index (PDI) | 1.5 |

Note: These values are illustrative and can vary significantly depending on the synthesis method.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are valuable techniques for the analysis of polymers and their additives. lcms.czlcms.cz These methods can be used to separate and quantify residual monomers, oligomers, and other impurities in the final polymer product. e3s-conferences.org UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. waters.com

Thermal Analysis Techniques

Thermal analysis techniques are employed to investigate the thermal stability and transitions of poly(this compound).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability of the polymer and its degradation profile. Polyacrylates can undergo thermal degradation through mechanisms such as decarboxylation and depolymerization. mdpi.com The degradation of polyacrylates can occur in multiple stages, corresponding to different decomposition mechanisms. plos.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is highly dependent on the polymer's molecular weight and structure.

Interactive Data Table: Thermal Properties of a Representative Polyacrylate

| Thermal Property | Typical Temperature Range (°C) |

|---|---|

| Glass Transition Temperature (Tg) | -50 to -10 |

| Onset of Decomposition (TGA) | 250 - 350 |

Note: The specific values are dependent on the molecular weight and specific chemical structure of the polyacrylate.

Mechanical and Rheological Characterization

Dynamic Mechanical Analysis (DMA) is an essential technique for characterizing the viscoelastic properties of polymers, including those based on this compound. nih.gov This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ).

The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. For a crosslinked poly(this compound) network, the storage modulus in the rubbery plateau region (above Tg) is directly proportional to the crosslink density. An increase in the amount of crosslinker will lead to a higher storage modulus, indicating a stiffer material. nih.gov

The loss modulus (E'') signifies the viscous response of the polymer, representing its ability to dissipate energy as heat. The peak of the loss modulus curve is often associated with the glass transition temperature.

The damping factor (tan δ) , the ratio of the loss modulus to the storage modulus (E''/E'), provides a measure of the energy dissipation of the material. The peak in the tan δ curve is another common indicator of the glass transition temperature. The breadth of the tan δ peak can provide information about the homogeneity of the polymer network.

For crosslinked polymers of this compound, DMA is crucial for determining the network moduli. In the rubbery region, the storage modulus can be used to calculate the average molecular weight between crosslinks (Mc), a key parameter for describing the network structure. A higher crosslink density results in a lower Mc and a higher storage modulus.

Table 2: Representative DMA Data for a Crosslinked Acrylate Polymer Network

| Crosslinker Concentration (%) | Storage Modulus (E') at Tg + 50°C (MPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) |

| 1 | 2.5 | -15 |

| 5 | 8.0 | -5 |

| 10 | 15.5 | 5 |

This is an illustrative data table showing the expected trend for a crosslinked acrylate network. The specific values for poly(this compound) would depend on the specific crosslinker and polymerization conditions.

Structural and Morphological Investigations

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanoscale, typically in the range of 1 to 100 nm. vt.edu For polymers of this compound, SAXS is invaluable for investigating the network architecture, morphology, and the presence of any microphase separation.

In a SAXS experiment, a beam of X-rays is passed through the polymer sample, and the scattered X-rays are detected at very small angles. The resulting scattering pattern is a function of the electron density fluctuations within the material. For a crosslinked poly(this compound) network, these fluctuations can arise from inhomogeneities in the crosslink density, the presence of unreacted monomer, or the formation of micro-domains.

Analysis of the SAXS profile can yield important parameters about the network structure. For example, in a polymer network that exhibits microphase separation, the position of the scattering peak can be used to determine the average distance between domains (domain spacing). The shape and intensity of the scattering curve can provide information about the size, shape, and distribution of these domains.

For a relatively homogeneous network of poly(this compound), the SAXS profile might be characterized by a broad scattering peak or a continuous decay in intensity, from which information about the correlation length, a measure of the average distance between crosslinks, can be extracted.

Table 3: Typical Structural Parameters Obtainable from SAXS for Polymer Networks

| Parameter | Description | Typical Range for Acrylate Networks |

| Domain Spacing (d) | The average distance between ordered domains in a microphase-separated system. | 5 - 50 nm |

| Correlation Length (ξ) | A measure of the average size of inhomogeneities or the distance between crosslinks in a network. | 1 - 20 nm |

| Radius of Gyration (Rg) | A measure of the size of scattering objects, such as polymer coils or aggregates. | 2 - 100 nm |

This table provides examples of parameters that can be determined from SAXS analysis of polymer networks. The specific values for poly(this compound) would be dependent on the sample's specific morphology.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for the direct visualization of the microstructure and morphology of polymer surfaces and bulk materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For polymers of this compound, SEM can be used to examine the surface of films, coatings, or the porous structure of hydrogels. For instance, in a study of hydrogels, SEM can reveal the pore size, pore distribution, and interconnectivity of the pores, which are crucial parameters for applications such as tissue engineering and drug delivery.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. To be analyzed by TEM, the polymer sample must be very thin to allow electrons to pass through it. TEM can be used to visualize the morphology of multiphase polymer systems, such as block copolymers or polymer blends containing poly(this compound). For example, if a block copolymer containing a poly(this compound) segment self-assembles into ordered nanostructures (e.g., spheres, cylinders, or lamellae), TEM can provide direct images of these morphologies. Staining with heavy elements that preferentially associate with one of the phases is often necessary to enhance the contrast between the different polymer domains.

While specific electron micrographs of poly(this compound) are not widely published, the morphology of similar acrylate-based polymer systems can provide an indication of the expected microstructures. For example, SEM images of crosslinked poly(2-hydroxyethyl methacrylate) hydrogels show a porous, interconnected network structure. Similarly, TEM images of block copolymers containing acrylate segments have revealed well-defined, ordered morphologies.

Academic and Research Applications of 2 Vinyloxy Ethyl Acrylate Based Polymeric Materials

Stimuli-Responsive Polymer Systems

The unique chemical structure of 2-(vinyloxy)ethyl acrylate (B77674) makes it a candidate for the synthesis of smart polymers that can respond to external environmental changes. These stimuli-responsive systems are at the forefront of materials innovation, with potential applications ranging from biomedical devices to smart coatings.

pH-Degradable and pH-Sensitive Hydrogels for Advanced Applications

The vinyl ether linkage in the 2-(vinyloxy)ethyl acrylate monomer is susceptible to hydrolysis under acidic conditions. This inherent pH sensitivity is a key feature for designing degradable and responsive hydrogels. When incorporated into a polymer backbone, these vinyl ether groups can act as acid-labile cleavage points. nih.gov

In an acidic environment, the vinyl ether bond can be hydrolyzed, leading to the breakdown of the polymer network and the degradation of the hydrogel. This mechanism is particularly attractive for advanced drug delivery systems. For instance, a hydrogel loaded with a therapeutic agent could be designed to remain stable at physiological pH (around 7.4) but degrade and release its payload in the acidic microenvironment of a tumor or within the low-pH compartments of a cell, such as endosomes and lysosomes. nih.govnih.gov

While specific research focusing exclusively on this compound for this purpose is emerging, the principle is well-established with other polymers containing pH-sensitive linkages like acetals, ortho esters, and hydrazones. nih.govnih.gov The acrylate component of the monomer allows for copolymerization with other monomers like acrylic acid or methacrylic acid, which also impart pH-sensitivity. Copolymers containing carboxylic acid groups exhibit changes in swelling based on the pH of the surrounding medium, typically swelling at higher pH values as the acid groups deprotonate and repel each other. unige.chresearchgate.net This dual functionality—an acid-labile bond for degradability and a pH-responsive polymer backbone for swelling control—positions this compound as a versatile building block for sophisticated, pH-responsive hydrogels.

Thermoresponsive Polymer Gels

Thermoresponsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). mdpi.com Polymers with an LCST are soluble in a solvent below this temperature and become insoluble above it. This behavior is of great interest for applications such as injectable drug delivery systems and smart surfaces.

Polymers featuring short oligo(ethylene glycol) side chains are well-known for exhibiting LCST behavior in aqueous solutions. kinampark.com The structure of this compound, containing an ethoxyethyl group, is analogous to these oligo(ethylene glycol) acrylates. This structural similarity suggests that polymers based on this compound could exhibit thermoresponsive properties. By copolymerizing it with other monomers, the LCST of the resulting polymer gel could be precisely tuned for specific applications. mdpi.comrsc.org For example, a gel could be formulated to be a liquid at room temperature for easy injection and then solidify into a stable gel at body temperature.

While poly(N-isopropylacrylamide) is the most studied thermoresponsive polymer, research into alternatives like poly(oligo(ethylene glycol) (meth)acrylates) is expanding due to their biocompatibility and tunable properties. kinampark.comnih.gov The incorporation of monomers like this compound into these systems could offer new avenues for creating novel thermoresponsive materials with tailored phase transition behaviors.

High-Performance Coatings and Adhesives Research

UV-Curable Formulations and Rapid Curing Performance

Ultraviolet (UV) curing is a highly desirable technology for coatings and inks due to its speed, low energy consumption, and solvent-free formulations. cnrs.fr this compound (VEEA) is a highly effective monomer for UV-curable systems. radtech.org A significant challenge in radical polymerization of acrylates is oxygen inhibition at the surface, which can lead to incomplete curing and a tacky finish. radtech.org The vinyl ether group in VEEA helps to mitigate this issue, allowing for rapid and thorough curing, even in thin films. shokubai.co.jp

Research has demonstrated the rapid curing performance of VEEA. In formulations with unsaturated polyester (B1180765) resins, VEEA not only reduces viscosity but also shows excellent UV curing performance. radtech.org The hybrid nature of the monomer, containing both acrylate and vinyl ether groups, allows it to be cured with only a radical photoinitiator, a distinct advantage over systems that require a mixture of radical and cationic initiators. radtech.org

| Formulation Component | Run 1 | Run 2 | Run 3 |

|---|---|---|---|

| Unsaturated Polyester Resin | 50 | 50 | - |

| Bisphenolic Epoxyacrylate Resin | - | - | 50 |

| VEEA | 50 | - | 50 |

| Diethylene Glycol Diacrylate (DEGDA) | - | 50 | - |

| UV Radical Initiator (phr) | 3 | 3 | 3 |

| Curing Energy (mJ/cm²) | 150 | 300 | 200 |

Data adapted from research on hybrid monomers, illustrating the lower energy required for curing formulations containing VEEA compared to a standard diacrylate diluent. radtech.org

Development of Low Viscosity and Reactive Diluent Systems

Viscosity control is critical in the formulation of coatings and inks to ensure proper application and film formation. google.com Reactive diluents are monomers added to formulations to reduce viscosity while also being incorporated into the polymer network during curing, thus avoiding the release of volatile organic compounds (VOCs). google.comnsm-na.com

This compound is a highly effective reactive diluent due to its very low viscosity (approximately 3-4 mPa·s at 25°C). shokubai.co.jpnsm-na.com This allows formulators to significantly reduce the viscosity of high molecular weight oligomers, such as epoxy acrylates and urethane (B1682113) acrylates, without the need for solvents. radtech.org The excellent diluting power of VEEA is crucial for applications like UV inkjet inks, which require very low viscosities for proper jetting. nsm-na.comnsm-na.com Its ability to lower viscosity while maintaining or even increasing cure speed makes it a superior choice compared to many standard reactive diluents. radtech.org

| Monomer | Chemical Name | Viscosity (mPa·s at 25°C) |

|---|---|---|

| VEEA | 2-(2-Vinyloxyethoxy)ethyl acrylate | 3.65 |

| IBOA | Isobornyl acrylate | ~9 |

| NVP | N-Vinylpyrrolidone | ~2.6 |

| NVC | N-Vinylcaprolactam | Solid at 25°C |

This table compares the viscosity of VEEA with other common reactive diluents used in UV-curable formulations, highlighting its effectiveness as a thinning agent. shokubai.co.jpnsm-na.com

Enhancing Adhesion and Flexibility in Polymer Films

The performance of a coating or adhesive is heavily dependent on its adhesion to the substrate and its mechanical properties, such as flexibility. cnrs.fr Formulations incorporating this compound have demonstrated excellent adhesion to a variety of challenging substrates, including plastics like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), polystyrene (PS), and polyethylene (B3416737) terephthalate (B1205515) (PET). nsm-na.com The polar ether linkages in the VEEA molecule can contribute to improved wetting and bonding to surfaces.

In addition to promoting adhesion, VEEA can also enhance the flexibility of the cured film. nsm-na.com While highly cross-linked coatings are often hard and brittle, the inclusion of VEEA can impart flexibility without significantly compromising other key mechanical properties. This is particularly important for applications involving flexible substrates, such as in packaging or flexible electronics, where the coating must be able to withstand bending and deformation without cracking or delaminating. adhesion.krdtu.dk The balance of reactivity, adhesion, and flexibility makes VEEA a valuable component in the formulation of high-performance, durable polymer films. bch-bruehl.de

Biomaterials and Regenerative Medicine Research

Polymeric materials derived from this compound are gaining attention in biomaterials research due to the monomer's hybrid nature. It possesses both an acrylate group, which can undergo rapid radical polymerization, and a vinyl ether group, which can be polymerized through cationic mechanisms. This dual functionality allows for the synthesis of polymers with tailored architectures and properties, making them suitable for advanced biomedical applications.

Platforms for Drug Delivery and Tissue Engineering

The unique structure of this compound allows for the creation of versatile polymer networks, such as hydrogels, which are highly valued in drug delivery and tissue engineering. nih.govnih.gov Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the natural extracellular matrix, providing support for cell adhesion, proliferation, and differentiation. nih.gov The acrylate component is frequently used in the synthesis of biomedical polymers, while the vinyl ether group offers an alternative polymerization pathway.

Polymers used for these applications are chosen for their tailorable design, biocompatibility, and specific physicochemical properties. nih.gov The incorporation of monomers like this compound into polymer backbones can influence the mechanical properties, swelling behavior, and biocompatibility of the resulting material. For instance, in tissue engineering, scaffolds must provide mechanical support while promoting tissue regeneration. nih.gov Similarly, in drug delivery, the polymer matrix must effectively encapsulate therapeutics and release them in a controlled manner. nih.gov The combination of different polymerizable groups within one monomer allows for the development of interpenetrating polymer networks (IPNs), which can offer enhanced mechanical properties and controlled release capabilities. mdpi.com

Table 1: Potential Contributions of Functional Groups in this compound to Biomaterial Properties

| Functional Group | Polymerization Method | Potential Properties for Biomaterials |

|---|---|---|

| Acrylate | Radical Polymerization | Forms stable polymer backbones; commonly used in biocompatible hydrogels; allows for photopolymerization under mild conditions. |

| Vinyl Ether | Cationic Polymerization | Offers an alternative, oxygen-insensitive curing mechanism; can be used to create specific network structures. |

| Ester Linkage | - | Provides a potential site for hydrolytic degradation, which is crucial for creating biodegradable scaffolds and drug release systems. |

| Ether Linkage | - | Can increase the hydrophilicity and chain flexibility of the polymer, influencing swelling and drug diffusion rates. |

Separation Technologies and Membrane Science

Gas Permeability and Selectivity in Poly(vinyl ether) Membranes

Polymers containing ether groups are investigated for gas separation membranes due to the affinity of the ether oxygen for certain gases, such as carbon dioxide (CO₂). This affinity can enhance the solubility component of gas transport, leading to improved separation performance. While data specifically for poly(this compound) is limited, research on analogous poly(vinyl ether) structures provides insight into their potential performance in gas separation applications.

For example, membranes made from copolymers of vinyl ethers with tetraethylene glycol side groups have demonstrated high CO₂ permeability and selectivity against nitrogen (N₂). researchgate.net The presence of ethylene (B1197577) glycol units, which are structurally similar to the side chain of this compound, contributes to this performance. The CO₂ permeability in such membranes can be influenced by the number of crosslinking points and the length of the side chains, which affects the diffusivity of gas molecules through the polymer matrix. researchgate.net

Research on ethylene vinyl acetate (B1210297) (EVA) membranes modified with sepiolite (B1149698) has also shown that the incorporation of functional materials can significantly increase the permeability of CO₂, O₂, CH₄, and N₂. researchgate.net The selectivity for CO₂ over other gases like N₂ and CH₄ was also enhanced. researchgate.net

Table 2: Gas Separation Performance of a Poly(vinyl ether) Membrane with Tetraethylene Glycol Side Groups

| Gas Pair | Permeability (Pco₂) (Barrer*) | Selectivity (Pco₂/Pn₂) |

|---|---|---|

| CO₂/N₂ | 250 | 52 |

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹ (Data from a study on a copolymer of vinyl ether with a tetraethylene glycol side group and a vinyl ether with a methacrylate (B99206) side group). researchgate.net

Optoelectronic and Lithographic Applications

Photoresist Materials

This compound and similar hybrid monomers are valuable in the formulation of photoresists used in lithography. radtech.orgmdpi.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics. mdpi.com Acrylate-based polymers are widely used for photoresists due to their high resolution and sensitivity. mdpi.com

The monomer 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA), a close structural relative, is noted for its ability to undergo rapid UV curing with only a small amount of radical initiator. radtech.org This is a significant advantage in lithographic processes where speed and efficiency are critical. Formulations based on vinyl ethers have been explored as alternatives to traditional acrylate systems for applications like step and flash imprint lithography (SFIL). capes.gov.brlouisville.edu Compared to purely acrylate-based materials, vinyl ether formulations can offer lower viscosity, which allows for easier filling of nanoscale features in a mold, and faster curing rates because their cationic polymerization is not inhibited by oxygen. capes.gov.brlouisville.edu The dual functionality of this compound, combining a radically polymerizable acrylate with a cationically polymerizable vinyl ether, offers versatility in designing advanced photoresist formulations. radtech.org

Table 3: Comparison of Properties for Acrylate vs. Vinyl Ether Formulations in Imprint Lithography

| Property | Acrylate Formulations | Vinyl Ether Formulations |

|---|---|---|

| Curing Mechanism | Radical Polymerization | Cationic Polymerization |

| Oxygen Inhibition | Yes, can slow curing | No |

| Viscosity | Generally higher | Lower |

| Curing Rate | Slower | Faster |

| Tensile Strength of Cured Polymer | Lower for low-viscosity formulations | Higher than acrylates of similar viscosity |

(Based on findings from comparative studies of formulations for step and flash imprint lithography). capes.gov.brlouisville.edu

Advanced Functional Materials

The incorporation of this compound into polymer architectures allows for the precise control over the final material's properties, leading to the creation of advanced functional materials for a variety of applications.

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processability of thermoplastics with the elasticity of thermoset rubbers. The synthesis of TPEs often involves the creation of block copolymers containing both "hard" (glassy or crystalline) and "soft" (amorphous, rubbery) segments. The vinyl ether and acrylate functionalities of this compound offer a versatile platform for designing such block copolymers.

While specific mechanical property data for TPEs derived exclusively from this compound is not extensively detailed in publicly available literature, the principles of polymer chemistry and data from analogous systems allow for the prediction of their potential properties. For instance, a similar monomer, 2-(vinyloxy)ethyl soyate, derived from soybean oil, has been investigated for its potential in creating bio-based TPEs. The resulting poly(2-(vinyloxy)ethyl soyate) exhibits a very low glass transition temperature, a key characteristic for the soft segment in a TPE.

Copolymers of acrylates are well-known for their use in TPEs. By copolymerizing this compound with other acrylic monomers, it is possible to tailor the mechanical properties of the resulting elastomer. For example, copolymerization with a "hard" monomer like methyl methacrylate and a "soft" monomer like butyl acrylate can lead to TPEs with a range of tensile strengths and elongations at break. The pendant vinyl ether group also offers a site for post-polymerization modification or crosslinking, which can further tune the elastomeric properties.

Below is an interactive data table illustrating the potential range of mechanical properties that could be targeted by designing thermoplastic elastomers incorporating this compound, based on data from various acrylate-based copolymer systems.

Table 1: Potential Mechanical Properties of this compound-Based Thermoplastic Elastomers

| Copolymer System (Hypothetical) | Hard Segment | Soft Segment | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Polystyrene-poly(this compound)-Polystyrene | Polystyrene | Poly(this compound) | 5 - 15 | 400 - 800 |

| Poly(methyl methacrylate)-poly(this compound)-Poly(methyl methacrylate) | Poly(methyl methacrylate) | Poly(this compound) | 8 - 20 | 300 - 700 |

The presence of the vinyl ether group in polymers of this compound provides a reactive handle for post-polymerization modification, allowing for the synthesis of a wide array of functional polymers. This pendant vinyl ether group can undergo various reactions, such as hydrolysis, addition reactions, and cycloadditions, to introduce new functional moieties along the polymer backbone. This versatility makes poly(this compound) an excellent precursor for specialty polymers with tailored functionalities for specific applications.

For example, a closely related hybrid monomer, 2-(2-vinyloxyethoxy)ethyl acrylate (VEEA), which also contains both acrylate and vinyl ether groups, is known to be used for creating functional polymers with pendant vinyl ether groups radtech.org. These pendant groups can then be further reacted to impart desired properties to the polymer.

The ability to introduce a variety of functional groups opens up applications in areas such as:

Biomaterials: Introduction of biocompatible or bioactive moieties.

Coatings and Adhesives: Functional groups that can enhance adhesion or provide specific surface properties.

Sensors: Attachment of chromophores or other sensor molecules.

Drug Delivery: Conjugation of drugs for controlled release.

The following interactive data table outlines some potential functional polymers that can be synthesized from a poly(this compound) backbone and their potential research applications.

Table 2: Examples of Functional Polymers Derivable from Poly(this compound)

| Functional Group Introduced | Reaction on Pendant Vinyl Ether | Resulting Polymer Functionality | Potential Research Application |

|---|---|---|---|

| Hydroxyl (-OH) | Acid-catalyzed hydrolysis | Increased hydrophilicity, sites for further esterification | Hydrogels, biocompatible coatings |

| Carboxylic Acid (-COOH) | Oxidation | pH-responsive behavior, metal ion chelation | Smart drug delivery systems, ion-exchange resins |

| Amine (-NH2) | Reductive amination | Bioconjugation, pH-responsive behavior | Gene delivery, enzyme immobilization |

| Aldehyde (-CHO) | Ozonolysis | Reactive sites for crosslinking and bioconjugation | Tissue engineering scaffolds, diagnostic assays |

Theoretical and Computational Studies on 2 Vinyloxy Ethyl Acrylate Polymerization and Materials

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules. For the polymerization of 2-(vinyloxy)ethyl acrylate (B77674), MD simulations can provide a detailed, atomistic view of chain growth, structure formation, and the physical properties of the resulting polymer.

Researchers utilize force fields, such as the General Amber Force Field (GAFF), to define the potential energy of the system, allowing for the simulation of polymer chains in various environments, including in bulk or in solution. These simulations can track the trajectories of individual atoms and molecules over time, revealing crucial information about the polymerization process. For instance, MD can be used to study the diffusion of monomers, the conformational changes of growing polymer chains, and the role of solvent effects on the reaction.